2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound’s unique structure, featuring a cyclopropylmethoxy group and a methoxyphenyl group, makes it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Alkylation: Starting with 3-hydroxy-4-halogenated benzaldehyde, alkylation is performed to introduce the cyclopropylmethoxy group.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxyl group.
Alkylation: Another alkylation step is performed to introduce the methoxy group.
Oxidation: Finally, the compound undergoes oxidation to form the desired boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with intermediates being purified at each step to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include phenols, quinones, alcohols, alkanes, and various substituted derivatives.
Scientific Research Applications
2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role in inhibiting specific enzymes or pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes involved in fibrosis by interfering with the TGF-β1/Smad signaling pathway . The compound’s boronic ester group allows it to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmescaline: A psychedelic drug with a similar cyclopropylmethoxy group but different overall structure and pharmacological properties.
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: A compound with similar substituents but different functional groups and applications.
Uniqueness
2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its combination of cyclopropylmethoxy and methoxyphenyl groups also contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C17H25BO4 |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-9-8-13(10-15(14)19-5)20-11-12-6-7-12/h8-10,12H,6-7,11H2,1-5H3 |
InChI Key |
PMGAGIUUVMSGPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3CC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.